N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)cyclobutanecarboxamide
Description
N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)cyclobutanecarboxamide is a synthetic compound belonging to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a cyclopentyl group and a cyclobutanecarboxamide moiety, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(12-5-3-6-12)18-15-10-4-7-13-11-20(19-16(13)15)14-8-1-2-9-14/h11-12,14-15H,1-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVBWUBNABEJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3CCCC(C3=N2)NC(=O)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the Vilsmeier-Haack reaction, which is used for formylation of electron-rich arenes . The reaction typically involves treating ethyl cyclohexanone-4-carboxylate with hydrazines to form hydrazones, which are then reacted with the Vilsmeier-Haack reagent to yield tetrahydroindazoles . Industrial production methods may involve optimization of reaction conditions, such as microwave-assisted synthesis, to improve yields and reduce reaction times .
Chemical Reactions Analysis
N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, such as kinases and receptors, to exert its biological effects.
Comparison with Similar Compounds
N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)cyclobutanecarboxamide can be compared with other indazole derivatives, such as:
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of COX-2 with potential anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl and cyclobutanecarboxamide groups, which may contribute to its distinct chemical and biological properties.
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